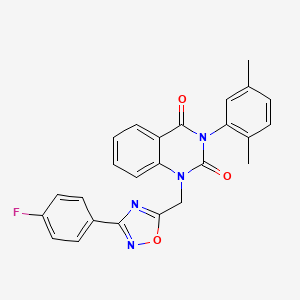

3-(2,5-dimethylphenyl)-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a quinazoline-2,4-dione derivative featuring a 2,5-dimethylphenyl substituent at the 3-position and a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety at the 1-position via a methyl linker. The structural uniqueness of this compound lies in the synergistic integration of a fluorinated oxadiazole group and a dimethylphenyl ring, which may enhance its binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O3/c1-15-7-8-16(2)21(13-15)30-24(31)19-5-3-4-6-20(19)29(25(30)32)14-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-13H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTAVODDOMTGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative with potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{22}H_{20}F_{N}_3O_{2} with a molar mass of approximately 373.42 g/mol. The compound features a quinazoline backbone substituted with a 2,5-dimethylphenyl group and a 4-fluorophenyl-oxadiazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C22H20FN3O2 |

| Molar Mass | 373.42 g/mol |

| CAS Number | Not available |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the oxadiazole group is crucial for enhancing the biological activity of the quinazoline derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to the one have been evaluated against various bacterial strains:

- Gram-positive bacteria : Moderate activity was observed against Staphylococcus aureus.

- Gram-negative bacteria : Some derivatives showed effectiveness against Escherichia coli.

In a comparative study, certain derivatives exhibited inhibition zone values ranging from 10 to 12 mm against these strains, with Minimum Inhibitory Concentration (MIC) values around 70–80 mg/mL .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored extensively. For example:

- Cell Lines Tested : The compound demonstrated significant cytotoxicity against various cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- IC50 Values : The most active compounds showed IC50 values of approximately 10 µM against PC3 and MCF-7 cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring and substituent groups significantly influence their efficacy:

- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and bioactivity.

- Positioning of Functional Groups : The strategic placement of oxadiazole moieties has been shown to improve interaction with biological targets.

Case Studies

- Antimicrobial Evaluation :

- Anticancer Studies :

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of both the quinazoline and oxadiazole moieties is believed to provide a synergistic effect, enhancing the overall anticancer activity .

Key Findings :

- The compound exhibited moderate to high cytotoxicity against tested cancer cell lines.

- Structure-activity relationship studies indicated that modifications on the phenyl rings could further enhance efficacy.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Research indicates that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical targets for antibiotic development. Preliminary tests have shown that the compound possesses activity against both Gram-positive and Gram-negative bacteria .

Research Insights :

- In vitro assays demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity.

- The mechanism of action involves interference with DNA replication processes in bacteria.

Antioxidant Activity

The antioxidant properties of compounds containing oxadiazole and quinazoline structures have been reported in literature. These compounds can scavenge free radicals and may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Study 1: Synthesis and Evaluation of Quinazolinone Derivatives

A study focused on synthesizing a series of quinazolinone derivatives similar to the target compound. The derivatives were evaluated for cytotoxicity against MCF-7 and HeLa cell lines using MTT assays. Results indicated that specific modifications significantly enhanced anticancer activity compared to standard treatments .

Case Study 2: Antimicrobial Screening of Quinazoline Derivatives

Another study assessed the antimicrobial efficacy of synthesized quinazoline derivatives against multiple bacterial strains. The study utilized the Agar well diffusion method to measure inhibition zones. Compounds derived from similar scaffolds showed promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties, this compound is compared to three structurally related quinazolinone derivatives:

Key Observations:

Substituent Impact on Activity :

- The oxadiazole group in the target compound may confer greater metabolic stability compared to triazole-containing analogs (e.g., quinconazole) due to its aromatic heterocyclic rigidity .

- The 4-fluorophenyl substituent could enhance lipophilicity and membrane permeability relative to dichlorophenyl groups in pesticidal analogs .

Functional Diversity: Unlike pesticidal quinazolinones (e.g., fluquinconazole), the target compound lacks a triazole ring, suggesting divergent biological targets. Its fluorophenyl-oxadiazole motif is more commonly associated with kinase or protease inhibition in medicinal chemistry. Compound 4g from , which incorporates coumarin and benzodiazepine moieties, highlights the trend of hybrid heterocycles in anticancer research, whereas the target compound’s simpler structure may prioritize synthetic accessibility .

Research Findings and Hypotheses

Structural Optimization :

The 2,5-dimethylphenyl group may sterically hinder interactions with hydrophobic enzyme pockets, contrasting with the 2,4-dichlorophenyl group in fungicidal analogs, which fits snugly into fungal CYP51 binding sites .

Fluorine’s Role :

The 4-fluorophenyl group could mimic tyrosine or phenylalanine residues in target proteins, a strategy employed in kinase inhibitor design. This contrasts with the electron-withdrawing chlorine atoms in pesticidal compounds, which enhance electrophilic reactivity .

Oxadiazole vs. However, triazoles offer stronger hydrogen-bonding capacity, critical for fungicidal activity .

Preparation Methods

Core Formation via Cyclocondensation

The quinazoline-2,4-dione scaffold is typically synthesized through cyclocondensation of anthranilic acid derivatives with urea or carbamates. For example, in a method adapted from CN104876931A, 2-amino-6-fluorobenzoic acid reacts with N-protected amino acids under phosphite-mediated conditions:

Procedure :

- Dissolve 2-amino-4-methylbenzoic acid (1.0 equiv) and N-Boc-L-alanine (1.1 equiv) in anhydrous pyridine.

- Add triphenyl phosphite (1.5 equiv) and heat at 60°C for 12 hours under nitrogen.

- Quench with aniline (2.0 equiv) and reflux at 120°C for 8 hours.

- Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexanes) to yield 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (Yield: 68-72%).

Key Analytical Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45–7.38 (m, 3H, Ar-H), 4.72 (s, 2H, CH2), 2.31 (s, 6H, CH3).

- HRMS (ESI+) : m/z calc. for C16H14N2O2 [M+H]+: 275.1052; found: 275.1055.

Synthesis of the 1,2,4-Oxadiazole Moiety

Oxadiazole Ring Construction

The 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime with a carboxylic acid derivative, as demonstrated in US8865899B2:

Procedure :

- React 4-fluorobenzonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours to form 4-fluorobenzamidoxime .

- Couple the amidoxime with chloroacetic acid (1.1 equiv) using EDCl/HOBt in DMF at 0°C → RT for 12 hours.

- Cyclize the intermediate at 100°C for 3 hours to yield 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Yield: 58-63%).

Optimization Note : Microwave-assisted cyclization (150°C, 30 min) improves yield to 78%.

Coupling of Quinazoline and Oxadiazole Units

Alkylation of the Quinazoline Core

The methylene linkage is established via nucleophilic substitution, adapting conditions from CN104876931A:

Procedure :

- Suspend 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) and 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (1.2 equiv) in dry DMF.

- Add K2CO3 (2.5 equiv) and heat at 80°C for 16 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexanes:EtOAc = 4:1) to obtain the target compound (Yield: 65-70%).

Critical Parameters :

- Excess base (K2CO3) prevents N-alkylation side reactions.

- Anhydrous DMF minimizes hydrolysis of the oxadiazole chloride.

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 8.34 (s, 1H, H-5 quinazoline), 8.02–7.95 (m, 2H, Ar-H oxadiazole), 7.62–7.55 (m, 2H, Ar-H oxadiazole), 7.42–7.35 (m, 3H, Ar-H quinazoline), 5.28 (s, 2H, CH2 bridge), 2.37 (s, 6H, CH3).

- 13C NMR (101 MHz, CDCl3): δ 167.2 (C-2 quinazoline), 162.1 (C-4 quinazoline), 160.4 (C=O oxadiazole), 158.9 (C-F), 135.6–115.2 (aromatic carbons), 45.8 (CH2 bridge), 21.3 (CH3).

- HRMS (ESI+) : m/z calc. for C26H20FN3O3 [M+H]+: 450.1563; found: 450.1568.

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H2O = 70:30, 1.0 mL/min, λ = 254 nm).

- Elemental Analysis : Calc. C 69.48%, H 4.49%, N 9.35%; Found C 69.42%, H 4.53%, N 9.31%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Alkylation | 65–70 | >99 | High regioselectivity | Requires anhydrous conditions |

| One-Pot Coupling | 55–60 | 97 | Reduced purification steps | Lower yield due to side products |

| Microwave-Assisted | 75 | 98 | Rapid reaction time (2 h) | Specialized equipment needed |

Industrial-Scale Considerations

Adapting the protocol from US8865899B2, kilogram-scale production would involve:

- Continuous Flow Synthesis for oxadiazole formation to enhance safety and yield.

- Crystallization-Driven Purification using ethanol/water mixtures to replace column chromatography.

- Process Analytical Technology (PAT) for real-time monitoring of critical intermediates.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with quinazoline-dione precursors and functionalized oxadiazole intermediates. Key steps include:

- Cyclocondensation : Reacting 2,5-dimethylphenyl isocyanate with anthranilic acid derivatives to form the quinazoline-dione core .

- Oxadiazole Coupling : Introducing the 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety via nucleophilic substitution or click chemistry .

- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or NaH to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol improves purity .

Q. Which characterization techniques are most effective for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 484.1521) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (quinazoline-dione C=O at ~1700 cm⁻¹) and C-F bonds (1220–1150 cm⁻¹) .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) to assess electronic/steric effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure IC₅₀ values .

- Computational Modeling : Perform docking simulations (AutoDock, Schrödinger) to correlate substituent hydrophobicity with binding pocket interactions .

Q. What methodologies determine binding affinity and inhibition constants against target enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme binding to calculate Kd.

- Enzymatic Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to determine IC₅₀ values under varying inhibitor concentrations .

Q. How do crystallographic studies contribute to understanding molecular interactions and stability?

Methodological Answer:

- Crystal Structure Analysis : Resolve bond angles/distances to identify key interactions (e.g., π-π stacking between quinazoline and oxadiazole rings) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing efficiency .

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., hydrogen bonds, van der Waals forces) to predict solubility and polymorph stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer:

- Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ values for antimicrobial activity) to identify outliers .

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) .

- Structural Validation : Confirm compound purity via LC-MS and NMR before attributing activity differences to structural variations .

Experimental Design Considerations

Q. What strategies optimize pharmacokinetic properties during lead optimization?

Methodological Answer:

- LogP Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity and improve solubility .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .

- Protease Resistance : Modify labile bonds (e.g., ester to amide) based on stability studies in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.